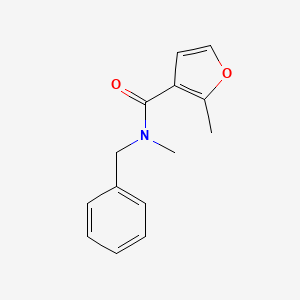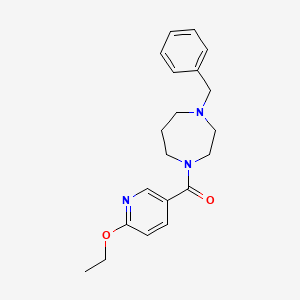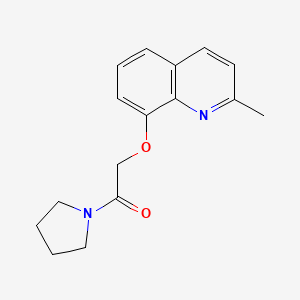
4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyridine derivative that has a furan-2-ylmethyl group attached to it.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antifungal and antibacterial properties. This compound has also been found to induce apoptosis in cancer cells, which may help to prevent the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit significant activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide. One of the areas that require further investigation is the mechanism of action of this compound. Understanding the precise molecular targets of this compound may help to develop more effective anticancer drugs. Another area that requires further investigation is the structure-activity relationship of this compound. This may help to identify more potent analogs of this compound that exhibit improved efficacy and reduced toxicity. Finally, the potential use of this compound in combination with other anticancer drugs should also be explored, as it may help to enhance the efficacy of existing anticancer therapies.
Synthesemethoden
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide involves the reaction of 4-chloro-2-methylpyridine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-methylamine to obtain the final product. This synthesis method has been reported in the literature, and it has been found to be a simple and efficient process for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties.
Eigenschaften
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15(8-10-3-2-6-17-10)12(16)11-7-9(13)4-5-14-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXYAKHILLMXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)


![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
